![molecular formula C25H27BrN2O3S2 B4582628 N~1~-{2-[(4-bromobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide CAS No. 5873-99-4](/img/structure/B4582628.png)

N~1~-{2-[(4-bromobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Overview

Description

Synthesis Analysis

The synthesis of related sulfonylurea and sulfonamide compounds involves several key steps, including condensation reactions, the use of sulfonamides as intermediates, and various catalytic processes to achieve the desired structural features. For instance, a study on the synthesis and spectral analysis of a similar compound demonstrated the use of condensation of 4-bromobenzaldehyde and sulfadiazine, employing DFT calculations and various spectroscopic techniques for characterization (Sowrirajan et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds similar to the one is often analyzed using X-ray diffraction, DFT calculations, and spectroscopic methods. This detailed structural analysis provides insights into the conformation, bond lengths, and angles critical to understanding the compound's reactivity and properties. A study on the crystal structure of methyl and ethyl N-(2,3-dimethoxybenzyl)-N-(p-toluenesulfonyl)-2-phenylglycinates revealed specific geometric configurations, highlighting the impact of different alkyl ester groups on the molecule's structure (González-Cameno et al., 1998).

Chemical Reactions and Properties

Sulfonamide and sulfonylurea compounds, including the target molecule, undergo various chemical reactions that define their functional applications. These reactions may involve cycloaddition, nucleophilic substitution, and electrophilic aromatic substitution, which are fundamental in modifying the compound's chemical structure and properties. An example is the study on the synthesis and conversions of substituted o-[(trimethylsilyl)methyl]benzyl-p-tolyl sulfones, which explored the synthetic utility of sulfone intermediates in producing o-quinodimethanes and their subsequent reactions (Lenihan & Shechter, 1999).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in various scientific fields. These properties are often influenced by the compound's molecular structure and the presence of specific functional groups. The synthesis and characterization of ethyl glyoxylate N-tosylhydrazone as a sulfonyl-transfer reagent provide valuable information on the physical properties essential for chemical reactions, such as base-catalyzed sulfa-Michael reactions (Fernández et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the compound's behavior in various chemical environments, are integral to understanding its potential applications. Studies on sulfonamide-derived compounds, their synthesis, biological evaluation, and structure-activity relationships, contribute to the comprehensive understanding of these chemicals' properties. For example, the investigation of sulfonamide-derived ligands and their transition metal complexes highlights the chemical versatility and potential biological activity of these compounds (Chohan & Shad, 2011).

Scientific Research Applications

Synthesis and Chemical Transformations

Research in organic chemistry often explores the synthesis and transformations of complex molecules for potential applications in drug development, material science, and as intermediates in chemical syntheses. For example, the study by Lenihan and Shechter (1999) discusses the synthesis and conversions of substituted o-[(trimethylsilyl)methyl]benzyl-p-tolyl sulfones to o-quinodimethanes, highlighting the versatility of sulfone compounds in organic synthesis (Lenihan & Shechter, 1999). This research indicates a potential pathway for generating complex molecular structures that may include or relate to the synthesis of compounds like N1-{2-[(4-bromobenzyl)thio]ethyl}-N2-(4-methylphenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide.

Pharmacological Research

In the realm of pharmacology, compounds with unique chemical structures are continually evaluated for their potential as therapeutic agents. The study by Lu et al. (2012) on a new synthetic sulfonylurea compound, which inhibits the action of TXA2 in vitro and in vivo on platelets and aorta vascular smooth muscle, showcases the therapeutic potential of sulfonylurea derivatives (Lu et al., 2012). While not directly related to the compound , this research exemplifies how similar chemical frameworks can be explored for their pharmacological benefits.

Environmental and Analytical Applications

The derivatization and detection of environmental pollutants involve complex organic molecules. A study by Rompa, Kremer, and Zygmunt (2003) discusses derivatization processes applied in chromatographic determination of acidic herbicides, which are pertinent to understanding the analytical applications of organic compounds (Rompa, Kremer, & Zygmunt, 2003). Although the focus is on herbicides, the methodologies and chemical reactions involved may be applicable in the analytical chemistry of compounds like N1-{2-[(4-bromobenzyl)thio]ethyl}-N2-(4-methylphenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide.

properties

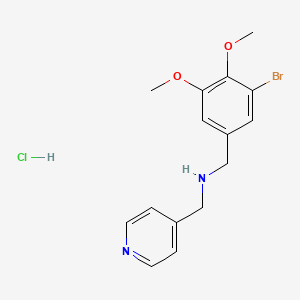

IUPAC Name |

N-[2-[(4-bromophenyl)methylsulfanyl]ethyl]-2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27BrN2O3S2/c1-19-3-11-23(12-4-19)28(33(30,31)24-13-5-20(2)6-14-24)17-25(29)27-15-16-32-18-21-7-9-22(26)10-8-21/h3-14H,15-18H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSHJRLQNCTSBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)NCCSCC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27BrN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366894 | |

| Record name | STK057080 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[(4-bromobenzyl)sulfanyl]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide | |

CAS RN |

5873-99-4 | |

| Record name | STK057080 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-allyl-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4582547.png)

![2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromophenyl)acetamide](/img/structure/B4582560.png)

![3-[(4-anilinophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4582580.png)

![diethyl 3-methyl-5-({[(2-thienylmethyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4582582.png)

![5-[(5-nitro-2-thienyl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4582585.png)

![methyl 4-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B4582603.png)

![N-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4582611.png)

![5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4582618.png)

![methyl 2-[(1-azepanylacetyl)amino]benzoate](/img/structure/B4582621.png)

![N-(4-ethoxyphenyl)-2-{[5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}acetamide](/img/structure/B4582632.png)

![4-tert-butyl-N-[(propylamino)carbonothioyl]benzamide](/img/structure/B4582639.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4582647.png)